Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
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Overview
Description
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound is characterized by the presence of an octyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves several steps. One common method is the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with octanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then reacted with difluoroacetic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:
Pharmaceuticals: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic effects.
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and pigments.
Mechanism of Action
The mechanism of action of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:
2-Chloro-1,3-thiazol-4-yl)methanol: This compound has a similar thiazole ring but lacks the octyl and difluoroacetate groups, making it less hydrophobic and potentially less bioavailable.
Thiazole-based Antimicrobials: Compounds like sulfathiazole and ritonavir have different substituents on the thiazole ring, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C13H18ClF2NO2S |
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Molecular Weight |
325.80 g/mol |
IUPAC Name |
octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H18ClF2NO2S/c1-2-3-4-5-6-7-8-19-11(18)13(15,16)10-9-20-12(14)17-10/h9H,2-8H2,1H3 |
InChI Key |
JKIYPYRGKQBKQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
Origin of Product |
United States |
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